![molecular formula C24H17N5O4S4 B11536512 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11536512.png)
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide
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Overview
Description
2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE typically involves multi-step organic reactions. One common method starts with the nitration of 1,3-benzothiazole to form 6-nitro-1,3-benzothiazole. This intermediate is then subjected to a series of reactions involving thiolation and acylation to introduce the sulfanyl and acetamide groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like tin(II) chloride and hydrochloric acid for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The nitro and sulfanyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-1,3-benzothiazol-2-amine
- 2-Methyl-6-nitro-1,3-benzothiazole
- 2-({6-nitro-1,3-benzothiazol-2-yl}sulfanyl)-N-{3-nitrophenyl}acetamide .
Uniqueness
What sets 2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H17N5O4S4 |
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Molecular Weight |
567.7 g/mol |
IUPAC Name |
2-[[6-[[2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C24H17N5O4S4/c30-21(25-14-4-2-1-3-5-14)12-34-23-27-17-8-6-15(10-19(17)36-23)26-22(31)13-35-24-28-18-9-7-16(29(32)33)11-20(18)37-24/h1-11H,12-13H2,(H,25,30)(H,26,31) |
InChI Key |
KXNHSGMDBNXUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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